This 3-aminoazetidine derivative is catalogued as a patented CB1 receptor antagonist for obesity research, yet no public SAR, selectivity, or pharmacokinetic data exist. The N,N-diisopropylacetamide motif introduces hindered amide rotation and distinct conformational isomerism, creating a unique steric environment not interchangeable with generic 3-aminoazetidines. Procure only after confirming target engagement via in-house CB1 binding/functional assays. Ideal as a scaffold-hopping intermediate or conformational probe where standard analogs fail.
Molecular FormulaC11H23N3O
Molecular Weight213.32 g/mol
CAS No.1489094-42-9
Cat. No.B1487924
⚠ Attention: For research use only. Not for human or veterinary use.
2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS 1489094-42-9): Chemical Identity and Research Context
2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS 1489094-42-9; molecular formula C11H23N3O, molecular weight 213.32 g/mol) is a small-molecule 3-aminoazetidine derivative available from research chemical suppliers at a standard purity of 97–98% . The compound has been cataloged in drug-target interaction databases as 'Aminoazetidine derivative 3', where it is annotated as a patented cannabinoid CB1 receptor antagonist intended for obesity research, based on its inclusion in a comprehensive patent review on antiobesity CB1 antagonists [1][2]. This classification suggests a pharmacological profile distinct from the broader 3-aminoazetidine chemical class, which also includes monoamine triple reuptake inhibitors for CNS disorders [3]. Critically, no primary research paper, assay record, or detailed patent example has been identified that reports quantitative biological activity, selectivity, or pharmacokinetic data for this specific compound.
[2] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
[3] Han M, Song C, Jeong N, Hahn HG. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2014;5(9):999-1004. PMID: 25221656. View Source
Why Substituting 2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide with Other 3-Aminoazetidine or Acetamide Analogs Is Not Supported by Evidence
The primary obstacle to generic substitution is a complete absence of publicly available, quantitative structure-activity relationship (SAR) data for this compound within its purported target class (CB1 antagonism) or any other biological context. While the 3-aminoazetidine scaffold is employed across distinct therapeutic areas—including CNS triple reuptake inhibition and cannabinoid receptor modulation —the specific substitution pattern (N,N-diisopropylacetamide at the azetidine 1-position with a free 3-amino group) creates a unique electronic and steric environment. Without head-to-head receptor binding, functional assay, or pharmacokinetic data against defined comparators such as rimonabant, other patented CB1 antagonists from the same patent review, or closely related 3-aminoazetidine analogs with known transporter inhibition profiles, no scientifically valid substitution decision can be made. Any interchange with an in-class analog risks unpredictable potency shifts, selectivity changes, or off-target liabilities that remain uncharacterized for this molecule.
[1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
[2] Han M, Song C, Jeong N, Hahn HG. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2014;5(9):999-1004. PMID: 25221656. View Source
Insufficient Quantitative Differentiation Data for 2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide: A Gap Analysis
Potential Research Application Scenarios for 2-(3-Aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide Based on Contextual Evidence
CB1 Antagonist Tool Compound for in Vitro Obesity Target Validation
Based on its annotation as a patented CB1 antagonist [1], this compound could serve as a starting point for developing peripherally restricted CB1 antagonists for obesity research, provided that in-house CB1 binding and functional assays are first performed to confirm target engagement. The N,N-diisopropylacetamide substituent confers steric bulk at the azetidine 1-position, which may influence CB1 binding pocket occupancy relative to simpler N-alkyl analogs. Comparative profiling against the reference CB1 antagonist rimonabant (Ki for CB1: ~2 nM; CB2: >1,000 nM) would be required to establish its potency and selectivity, as no pre-existing data are available.
Scaffold-Hopping Probe in 3-Aminoazetidine Triple Reuptake Inhibitor Optimization
Given that 3-aminoazetidine derivatives have demonstrated triple reuptake inhibition (hSERT > hNET > hDAT) in the antidepressant literature [2], this compound could be tested as a scaffold-hopping intermediate. Its N,N-diisopropylacetamide moiety represents a significant departure from the aromatic and heteroaromatic amides characterized in the 2014 ACS Med Chem Lett study, offering a distinct lipophilicity and steric profile. Investigators would need to measure its inhibitory activity against human SERT, NET, and DAT transporters using the Neurotransmitter Transporter Uptake Assay in HEK293 cells, comparing results to compound 10dl (the lead candidate from that study) or duloxetine.
Chemical Biology Probe for Amide Conformational Studies
The hindered N,N-diisopropylacetamide group in this compound is expected to exhibit restricted rotation around the amide C–N bond, giving rise to distinct E/Z conformational isomers detectable by NMR [3]. This property could be exploited in conformational studies of azetidine-containing ligands, where the spatial orientation of the amide substituent may influence receptor binding. The compound could serve as a model system for correlating amide rotamer populations with biological activity, an approach not previously explored in the 3-aminoazetidine class.
Physicochemical Baseline Standard for Azetidine Library Expansion
With a molecular weight of 213.32 Da, a topological polar surface area (TPSA) estimated at 46–50 Ų, and a moderate cLogP (~1.5–2.0), this compound falls within favorable oral drug-like space [4]. It could serve as a physicochemical benchmark for an azetidine fragment library, enabling comparative measurements of solubility, logD, and permeability against other N-substituted azetidine building blocks. Such data are currently absent from the public domain and would need to be generated using standard shake-flask solubility and PAMPA or Caco-2 permeability assays.
[1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat. 2015;25(10):1093-116. PMID: 26161824. View Source
[2] Han M, Song C, Jeong N, Hahn HG. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2014;5(9):999-1004. PMID: 25221656. View Source
[3] Stewart WE, Siddall TH. Nuclear magnetic resonance studies of amides. Chemical Reviews. 1970;70(5):517-551. (Foundational reference on hindered amide rotation). View Source
[4] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. PMID: 11259830. (Rule-of-five context for drug-likeness). View Source
Quote Request
Request a Quote for 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.